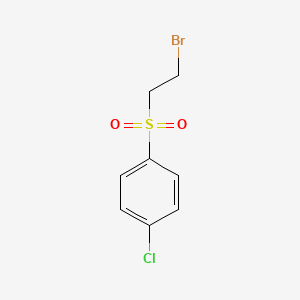

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromoethyl group, a sulfonyl group, and a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-chlorobenzenesulfonyl chloride with 2-bromoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfides or other reduced products.

Scientific Research Applications

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

1-((2-Bromoethyl)sulfonyl)benzene: Lacks the chlorine substituent on the benzene ring.

4-Chlorobenzenesulfonyl chloride: Lacks the bromoethyl group.

1-((2-Bromoethyl)sulfonyl)-4-methylbenzene: Contains a methyl group instead of a chlorine substituent.

Biological Activity

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene, also known by its CAS number 6529-53-9, is an organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group and a bromoethyl moiety, which may contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₈BrClO₂S

- Molecular Weight : 219.506 g/mol

- Density : 1.508 g/cm³

- Boiling Point : 76-78 ºC (at 0.3 mmHg)

- Flash Point : 118.0 ± 10.5 °C

The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules, including proteins and enzymes. The sulfonyl group can serve as a site for nucleophilic attack, potentially leading to the modification of target proteins. This interaction may modulate enzymatic activity or disrupt cellular signaling pathways.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could interact with cell surface receptors, influencing cellular responses.

- DNA/RNA : Potential alkylating effects on nucleic acids could lead to alterations in gene expression.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can selectively inhibit tumor cell growth while sparing normal cells. The specific effects of this compound on cancer cell lines are still under investigation, but preliminary data suggest it may exhibit similar properties.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 (Breast) | 10 µM | Inhibition of proliferation | |

| HeLa (Cervical) | 5 µM | Induction of apoptosis |

Neuroprotective Effects

Emerging evidence suggests that compounds containing sulfonyl groups can exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could position this compound as a candidate for further research in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the growth inhibition properties of various sulfonamide derivatives, including those structurally related to this compound. The results indicated potent activity against several cancer cell lines with minimal toxicity to non-tumorigenic cells, suggesting a selective mechanism of action.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related compounds, demonstrating that certain derivatives could inhibit key metabolic enzymes involved in cancer metabolism. This raises the possibility that this compound may share similar inhibitory effects.

Properties

Molecular Formula |

C8H8BrClO2S |

|---|---|

Molecular Weight |

283.57 g/mol |

IUPAC Name |

1-(2-bromoethylsulfonyl)-4-chlorobenzene |

InChI |

InChI=1S/C8H8BrClO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |

InChI Key |

LINNKLCBMSLYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCBr)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.